5-Fluorophthalazine
Overview
Description
5-Fluorophthalazine is a chemical compound with the molecular formula C8H5FN2 . It is a derivative of phthalazine, which is a heterocyclic compound. The exact properties and applications of this compound are not widely documented in the literature.
Molecular Structure Analysis
The molecular structure of this compound consists of a phthalazine core with a fluorine atom attached. The molecular weight is 148.137 Da . Detailed structural analysis using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) could provide more insights .Scientific Research Applications
Colorectal and Breast Cancer Treatment : 5-fluorouracil (5FU) is notably effective in treating nonhematologic malignancies, particularly colorectal and breast cancers (Muggia, Peters, & Landolph, 2009).
Antineoplastic Agent : It functions as an active antineoplastic agent, inhibiting thymidylate synthase and DNA synthesis, thus impacting the treatment of advanced colorectal cancer (Pinedo & Peters, 1988).
Pharmacokinetics and Research Areas : Current research interests in fluoropyrimidines include pharmacokinetic information, distribution of enzymes controlling 5-FU activation, predictive pharmacologic testing, and synthesizing analogs lacking neurotoxicity (Myers, Diasio, Eliot, & Chabner, 1976).
Radiation Therapy Enhancement : 5-fluorouracil significantly augments the effectiveness of radiation therapy for locally unresectable carcinoma of the stomach, pancreas, and large bowel (Moertel et al., 1969).
Treatment of Disseminated Human Cancers : It is widely used in treating various human cancers, especially of the gastrointestinal tract, breast, and ovary (Stevens et al., 1984).
Mechanism of Action in Cancer Management : Despite its wide use in managing common malignancies, the precise mechanism of action remains somewhat unclear (Diasio & Harris, 1989).
Solid Tumors Treatment : It shows antitumor activity against epithelial malignancies arising in the gastrointestinal tract, breast, and head and neck (Malet-Martino & Martino, 2002).
Fungal RNA and DNA Synthesis Inhibition : 5-FC, a synthetic antimycotic compound related to 5-FU, inhibits fungal RNA and DNA synthesis in susceptible fungal cells (Vermes, Guchelaar, & Dankert, 2000).
Palliative Treatment in Advanced Cancer : 5-FU and 5-FUDR are used in the palliation of patients suffering from advanced cancer, particularly tumors of the breast and gastrointestinal tract (Heidelberger & Ansfield, 1963).
Resistance Mechanisms and Predictive Biomarkers : DNA microarray profiling can identify genes involved in mediating resistance to 5-FU, offering potential targets for chemotherapy or predictive biomarkers of response to 5-FU-based chemotherapy (Longley, Harkin, & Johnston, 2003).
Cardiovascular Toxicity Mechanisms : The mechanisms related to cardiovascular toxicity of 5-Fluorouracil are still under investigation (Focaccetti et al., 2015).
Clinical Outcome Prediction in Gastric Cancer : Gene expressions of enzymes in the 5-fluorouracil metabolic pathway may allow for accurate prediction of clinical outcomes in patients receiving fluoropyrimidine-based chemotherapy for gastric cancer (Ichikawa, 2006).
Properties
IUPAC Name |
5-fluorophthalazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2/c9-8-3-1-2-6-4-10-11-5-7(6)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCANNFKULYCLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NC=C2C(=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545826 | |
Record name | 5-Fluorophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60545826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103119-77-3 | |
Record name | 5-Fluorophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60545826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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